molecular formula C6H12O4S B13961169 Ethyl 2-(oxiran-2-yl)ethanesulfonate

Ethyl 2-(oxiran-2-yl)ethanesulfonate

Cat. No.: B13961169
M. Wt: 180.22 g/mol
InChI Key: XCHDTNKPOAHHFF-UHFFFAOYSA-N
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Description

Ethyl 2-(oxiran-2-yl)ethanesulfonate is a specialist chemical reagent that combines a sulfonate ester group with an oxirane (epoxide) ring in a single molecule, making it a valuable heterobifunctional building block for researchers. This compound is anticipated to be highly useful in organic synthesis, particularly in the development of novel heterocyclic compounds and in polymer science. The reactive epoxide ring is susceptible to nucleophilic ring-opening reactions by amines, alcohols, and other nucleophiles, allowing for the incorporation of a 2-hydroxyethylsulfonate moiety into more complex structures . Concurrently, the ethyl sulfonate group can function as an alkylating agent . This dual reactivity provides a unique handle for constructing molecular architectures with specific functional group spacing and polarity. The structural motif of an oxirane ring attached to an ethyl chain is found in intermediates for fine chemicals and active pharmaceutical ingredients (APIs) . Researchers can leverage this compound in kinetic resolution studies using microbial epoxide hydrolases to obtain enantiomerically pure intermediates . Due to the presence of the sulfonate ester, handling should involve appropriate personal protective equipment, and use should be confined to a properly ventilated fume hood. Specifications: • CAS Number: To be determined • Molecular Formula: To be determined • Purity: ≥95% (HPLC) Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use.

Properties

Molecular Formula

C6H12O4S

Molecular Weight

180.22 g/mol

IUPAC Name

ethyl 2-(oxiran-2-yl)ethanesulfonate

InChI

InChI=1S/C6H12O4S/c1-2-10-11(7,8)4-3-6-5-9-6/h6H,2-5H2,1H3

InChI Key

XCHDTNKPOAHHFF-UHFFFAOYSA-N

Canonical SMILES

CCOS(=O)(=O)CCC1CO1

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Epichlorohydrin with Methanesulfonamide Derivatives

One documented synthetic approach involves the reaction of (S)-2-chloromethyloxirane (epichlorohydrin derivative) with N-methylmethanesulfonamide under strongly basic aqueous conditions. The process is conducted at low temperatures (3-4 °C) to control reactivity and selectivity.

  • Procedure Highlights:

    • Preparation of a basic aqueous solution of NaOH (50% in water).
    • Addition of N-methylmethanesulfonamide to the NaOH solution, stirring at 4 °C.
    • Slow addition of (S)-2-chloromethyloxirane to the mixture.
    • Stirring for 20 hours at 3-4 °C to complete the nucleophilic substitution.
    • Extraction with dichloromethane, followed by washing with phosphoric acid and brine.
    • Removal of solvent by rotary evaporation and purification by repeated toluene washings.
  • Yield and Purity:

    • The crude product is obtained in high yield and used directly in subsequent synthetic steps without further purification.
    • The process yields a white solid intermediate, N-methyl-N-[(S)-2-oxiran-2-ylmethyl]methanesulfonamide, which is closely related structurally to this compound and can be further converted.

Sulfonation of Epoxyalkyl Precursors

While direct preparation of this compound is less frequently detailed, sulfonation of epoxyalkyl intermediates is a common approach to introduce the ethanesulfonate group. This involves:

  • Starting from epichlorohydrin or its derivatives.
  • Reaction with sulfonating agents such as ethanesulfonic acid or sulfonyl chlorides.
  • Controlled reaction conditions to preserve the epoxide ring while installing the sulfonate group.

Although specific protocols for this exact compound are limited in open literature, similar sulfonation methods are well-documented for related compounds.

Alternative Synthetic Routes Involving Epoxide Ring Formation

Some advanced synthetic strategies involve:

  • Formation of the epoxide ring via intramolecular cyclization of halohydrin intermediates.
  • Subsequent introduction of the ethanesulfonate group through nucleophilic substitution or sulfonation steps.

These multi-step sequences often require careful control of temperature, pH, and solvent systems to avoid epoxide ring opening and side reactions.

Comparative Data Table of Preparation Methods

Method Number Starting Materials Reaction Conditions Key Steps Yield / Notes Reference
1 (S)-2-chloromethyloxirane, N-methylmethanesulfonamide, NaOH 3-4 °C, aqueous base, 20 h stirring Nucleophilic substitution of epoxide ring High yield, crude product purified by solvent washes
2 Epichlorohydrin derivatives, ethanesulfonic acid or sulfonyl chlorides Controlled sulfonation, mild temperatures Sulfonation of epoxyalkyl intermediates Preserves epoxide ring, yields sulfonate esters
3 Halohydrin intermediates Intramolecular cyclization, then sulfonation Epoxide ring formation followed by sulfonation Multi-step, requires precise control

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(oxiran-2-yl)ethanesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The epoxide ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonate ester group to a sulfonic acid or other reduced forms.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of ethyl 2-(oxiran-2-yl)ethanesulfonate involves the reactivity of the epoxide ring and the sulfonate ester group. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various molecular targets, including proteins and nucleic acids, by forming covalent bonds with nucleophilic residues . The sulfonate ester group can also participate in various chemical reactions, further enhancing the compound’s versatility .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between Ethyl 2-(oxiran-2-yl)ethanesulfonate and related sulfonate or epoxide-containing compounds:

Compound This compound 2-(Oxolan-2-yl)ethyl methanesulfonate 2-(Methanesulfonyloxy)ethyl methanesulfonate Ethyl 2-acetylheptanoate
CAS Number Not explicitly provided 133243-93-3 4672-49-5 24317-94-0
Molecular Formula Likely C₅H₁₀O₄S* C₇H₁₄O₄S C₄H₁₀O₆S₂ C₉H₁₆O₃
Key Functional Groups Epoxide, sulfonate ester Tetrahydrofuran (oxolane), sulfonate ester Dual sulfonate esters Ester, ketone
Reactivity High (epoxide ring-opening reactions) Moderate (stable oxolane ring) Low (stable sulfonate groups) Low (ester hydrolysis)
Applications Organic synthesis, polymer crosslinking Research intermediates Laboratory research Flavor/fragrance industry
Safety Profile Likely irritant (inferred from epoxide) Precautionary lab use Lab use only; no explicit hazards No significant hazards

Key Findings:

Structural Differences :

  • The epoxide group in this compound distinguishes it from analogs like 2-(Oxolan-2-yl)ethyl methanesulfonate (which has a tetrahydrofuran ring). The epoxide’s strained three-membered ring enhances reactivity, enabling participation in nucleophilic ring-opening reactions, whereas oxolane derivatives are more stable .
  • Compared to 2-(Methanesulfonyloxy)ethyl methanesulfonate (a bis-sulfonate), the target compound’s single sulfonate group and epoxide moiety balance reactivity and stability .

Functional and Catalytic Properties: Sulfonate esters like this compound may interact with enzymatic systems, as seen in studies of ethanesulfonate derivatives in Xanthobacter strain Py2 epoxide carboxylase systems . In contrast, non-reactive analogs like Ethyl 2-acetylheptanoate are used in non-reactive applications (e.g., fragrances) due to their ester and ketone functionalities .

While direct safety data for this compound are unavailable, analogs like 2-(Oxolan-2-yl)ethyl methanesulfonate emphasize lab-specific precautions . Compounds lacking reactive groups (e.g., Ethyl 2-acetylheptanoate) pose minimal risks, as indicated by absent hazard statements .

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